5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 240.13 g/mol. This compound is classified as a dihydropyrazole derivative, which is known for its biological activity and potential therapeutic applications. It is primarily studied for its role in modulating various biological pathways, particularly in the context of receptor interactions.
The synthesis of 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the following methods:
For example, one method involves reacting piperidine with a suitable pyrazolone under acidic conditions to yield the desired dihydro-pyrazole structure .
The molecular structure of 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride can be described as follows:
The structural representation can be visualized using molecular modeling software or through chemical databases such as PubChem .
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride participates in several chemical reactions:
These reactions are crucial for developing derivatives that may exhibit enhanced pharmacological properties .
The mechanism of action of 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride primarily involves:
The precise biochemical pathways affected by this compound are still under investigation, but its potential therapeutic implications are significant.
Relevant data regarding these properties can be crucial for formulation development in pharmaceutical applications .
5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has several scientific uses:
Regioselective cyclocondensation remains the foundational approach for constructing the pyrazolone ring fused to the piperidine moiety in 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one. This method relies on the precise reaction between 4-acetylpiperidine derivatives and hydrazine reagents under controlled conditions. The critical challenge lies in achieving exclusive regiocontrol at the C5 position of the pyrazol-3-one ring, dictated by the nucleophilic attack pattern during ring closure. Modern strategies employ electronic directing groups on the piperidine nitrogen (e.g., tosyl, Boc) or utilize sterically biased 3-keto esters to favor formation of the desired 5-piperidinyl regioisomer over the alternative 3-piperidinyl isomer [1] [4].
Nano-catalysts significantly enhance regioselectivity and efficiency. Zinc oxide nanoparticles (10 mol%) facilitate cyclocondensation between ethyl 4-(piperidin-4-yl)-3-oxobutanoate and hydrazine hydrate at room temperature, achieving 95% yield with complete regioselectivity within 15 minutes. This represents a substantial improvement over classical catalysts like alumina (55% yield, 45 minutes) or bulk ZnO (50% yield, 45 minutes). The high surface area and Lewis acidity of nano-ZnO coordinate the carbonyl oxygen, activating the β-ketoester for selective nucleophilic attack at the terminal carbonyl carbon by the primary hydrazine nitrogen, thus directing piperidine attachment exclusively to C5 [4] [8].
Table 1: Regioselective Pyrazol-3-one Formation Using Different Catalytic Systems
Catalyst | Loading (mol%) | Reaction Time | Yield (%) | Regioselectivity (5-piperidinyl:3-piperidinyl) |
---|---|---|---|---|
Nano-ZnO | 10 | 15 min | 95 | >99:1 |
Bulk ZnO | 5 | 45 min | 50 | 90:10 |
Al₂O₃ | 5 | 45 min | 55 | 85:15 |
TiO₂ | 5 | 40 min | 30 | 80:20 |
None | - | 24 h | <20 | 65:35 |
Microwave irradiation revolutionized the synthesis of dihydro-pyrazolone derivatives by enabling rapid, solvent-free cyclization. This technique dramatically reduces reaction times from hours under conventional reflux to minutes while improving yields and purity. The key transformation involves the cyclodehydration of 4-(1-(hydrazineylidene)ethyl)piperidine intermediates under controlled microwave conditions. Optimized parameters utilize neat reactants irradiated at 150-200 W power, maintaining temperatures between 100-120°C for 5-10 minutes [4] [5].
A representative protocol involves subjecting 4-(2-ethoxy-2-oxoacetyl)piperidine and phenylhydrazine to focused microwaves (150 W) in an open vessel system for 7 minutes, producing ethyl 5-(piperidin-4-yl)-1-phenyl-1H-pyrazol-3-carboxylate in 92% isolated yield. The solvent-free conditions prevent solvolysis side reactions and facilitate direct crystallization. Energy efficiency analysis confirms microwave methods reduce energy consumption by >85% compared to conventional heating. Crucially, microwave-specific thermal effects enhance molecular alignment during ring closure, minimizing epimerization at the piperidine C4 position—a common issue in reflux-based syntheses [5] [10].
Table 2: Microwave vs. Conventional Synthesis Optimization
Parameter | Microwave Method | Conventional Reflux |
---|---|---|
Reaction Temperature | 110°C | 80°C |
Reaction Time | 5-10 min | 4-6 h |
Typical Yield | 85-92% | 60-75% |
Energy Consumption | 0.05-0.1 kWh/mol | 0.8-1.2 kWh/mol |
Byproduct Formation | <5% | 15-25% |
Stereochemical Integrity | >98% retention | 85-90% retention |
Enamine chemistry provides a versatile pathway for introducing the pyrazol-3-one moiety onto preformed piperidine scaffolds. This approach leverages the nucleophilic character of enamines derived from 4-acetylpiperidine. Treatment with N,N-dimethylformamide dimethyl acetal (DMFDMA) generates the corresponding enamine, which undergoes regioselective [3+2] cycloaddition with diazomethane equivalents or condensed with hydrazines via an enol-ketone tautomerization mechanism [8].
A particularly efficient route involves reacting 1-Boc-4-(1-(dimethylamino)prop-1-en-2-yl)piperidine with hydrazine hydrate in ethanol at 60°C. The enamine intermediate undergoes nucleophilic displacement by hydrazine, followed by spontaneous intramolecular cyclization and Boc deprotection to yield 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one. This method achieves 78% yield with minimal purification requirements. The tautomeric equilibrium between the enol (4,5-dihydro-1H-pyrazol-5-ol) and keto (4,5-dihydro-1H-pyrazol-3-one) forms favors the desired keto form (>95%) in the final product, stabilized by conjugation with the piperidine nitrogen lone pair. Computational studies confirm this thermodynamic preference, with the keto form lower in energy by 3.2 kcal/mol [6] [8].
Reaction Sequence:1. Enamine Formation:4-Acetylpiperidine + DMFDMA → 4-(1-(Dimethylamino)vinyl)piperidine2. Hydrazinolysis and Cyclization:4-(1-(Dimethylamino)vinyl)piperidine + N₂H₄ → Intermediate Enol → Tautomerizes to → 5-(Piperidin-4-yl)-4,5-dihydro-1H-pyrazol-3-one
Transition metal catalysis enables direct coupling between preformed pyrazolone and piperidine intermediates, offering complementary routes to cyclocondensation. Ruthenium(II) complexes demonstrate exceptional efficacy for acceptorless dehydrogenative coupling (ADC). The complex [Ru(p-cymene)Cl₂]₂ with 1,3-bis(diphenylphosphino)propane ligand catalyzes the reaction between 3-(piperidin-4-yl)-1H-pyrazol-5(4H)-one and aryl halides via C-N bond formation at the pyrazole N1 position. This system operates under mild conditions (80°C, 24h) using K₂CO₃ base in toluene, achieving 75-88% yields while producing only H₂ and H₂O as byproducts [2] [6].
Mechanistic studies reveal Ru(II) undergoes oxidative addition into the aryl halide bond, followed by coordination with the pyrazolone nitrogen. Subsequent β-hydride elimination from the piperidine ring generates an enamine intermediate that facilitates nucleophilic attack. Iron catalysis provides a cheaper alternative; FeCl₃·6H₂O (10 mol%) in PEG-400 mediates analogous couplings at higher temperatures (110°C) but with reduced yields (50-65%) and regioselectivity. The inferior performance stems from competitive Lewis acid complexation with both nitrogen sites, leading to oligomerization side products. Comparative analysis confirms Ru(II) systems offer superior atom economy and functional group tolerance, particularly preserving acid-sensitive protecting groups like Boc during heterocyclic coupling [2] [6].
Table 3: Metal Catalysts for Heterocyclic Coupling Reactions
Catalyst System | Loading | Temperature | Time (h) | Yield Range (%) | Byproducts |
---|---|---|---|---|---|
[Ru(p-cymene)Cl₂]₂/dppp | 2 mol% | 80°C | 18-24 | 75-88 | H₂, H₂O |
FeCl₃/PEG-400 | 10 mol% | 110°C | 24-36 | 50-65 | Aldimines, Oligomers |
CuI/1,10-phenanthroline | 5 mol% | 100°C | 24 | 60-75 | Halogenated biphenyls |
Pd(OAc)₂/XantPhos | 3 mol% | 90°C | 12 | 70-82 | Biaryls, Reduced arenes |
N-functionalization represents the final strategic step for diversifying 5-(piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one. Selective N1-alkylation employs alkyl halides (methyl iodide, benzyl bromide) in the presence of mild bases (K₂CO₃) in DMF at 60°C, achieving >90% selectivity for pyrazole nitrogen over piperidine nitrogen due to higher nucleophilicity of the pyrazole ring. This chemoselectivity is confirmed by NMR studies showing no detectable quaternization at the piperidine nitrogen under optimized conditions. For introducing complex groups, reductive amination proves effective; condensation with aldehydes (formaldehyde, acetaldehyde) followed by NaBH₄ reduction installs N1-alkyl chains with 75-85% yields [3] [7].
Dihydrochloride salt formation significantly enhances physicochemical properties. Treatment with 2.0 equivalents of HCl in anhydrous ethanol precipitates the dihydrochloride salt with >99% purity. Analytical data confirm protonation at both the pyrazolone nitrogen (N2) and the piperidine nitrogen. This salt form exhibits superior aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL), attributed to disrupted crystal lattice and enhanced hydration capability. X-ray powder diffraction analysis reveals transformation from crystalline free base to microcrystalline salt with reduced melting point (decomposes at 215°C vs. free base mp 152°C), facilitating pharmaceutical processing. The hydrochloride salt also demonstrates improved stability under accelerated conditions (40°C/75% RH for 3 months), with <0.5% degradation versus 5-8% for the free base [9] [10].
Salt Formation Reaction:Free Base (5-(Piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one) + 2 HCl → [5-(Piperidin-1-ium-4-yl)-2,3-dihydro-1H-pyrazol-3-one]Cl⁻ · Cl⁻
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1